molecular formula C20H17N B13812501 7,9,10-trimethylbenzo[c]acridine CAS No. 58430-01-6

7,9,10-trimethylbenzo[c]acridine

Cat. No.: B13812501
CAS No.: 58430-01-6
M. Wt: 271.4 g/mol
InChI Key: OSZVMYSKVYPBPJ-UHFFFAOYSA-N
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Description

7,9,10-Trimethylbenzo[c]acridine is an organic compound with the molecular formula C20H17N. It belongs to the class of acridine derivatives, which are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its three methyl groups attached to the benzo[c]acridine core, which imparts unique chemical and physical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,9,10-trimethylbenzo[c]acridine typically involves the condensation of 1-naphthylamine with 3,4-dimethylaniline in the presence of acetic anhydride. The reaction is carried out under reflux conditions, followed by purification through recrystallization .

Industrial Production Methods: The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions: 7,9,10-Trimethylbenzo[c]acridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Properties and Structure

7,9,10-trimethylbenzo[c]acridine (C20H17N) is characterized by its polycyclic aromatic structure, which contributes to its biological activity. The compound's unique configuration allows it to interact with various biological targets, making it a candidate for therapeutic applications.

Anti-Cancer Activity

Acridines, including this compound, have been extensively studied for their anti-cancer properties. Research indicates that these compounds can inhibit tumor growth through various mechanisms:

  • DNA Intercalation : Acridines can intercalate into DNA, disrupting replication and transcription processes. This has been shown to induce apoptosis in cancer cells.
  • Enzyme Inhibition : Certain derivatives demonstrate inhibitory effects on enzymes such as histone deacetylases (HDACs) and topoisomerases, which are crucial for cancer cell proliferation.

Case Study : A recent study evaluated the cytotoxicity of several acridine derivatives against human cancer cell lines. The findings revealed that compounds with structural modifications similar to this compound exhibited IC50 values in the low micromolar range against various tumor cells .

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundU9370.90DNA Intercalation
Derivative AMCF-711.0 ± 4.8HDAC Inhibition
Derivative BA-5490.125-0.352Topoisomerase Inhibition

Antioxidant Properties

Research has indicated that acridine derivatives possess significant antioxidant capabilities. They can scavenge free radicals and protect cells from oxidative stress.

Case Study : A series of acridine derivatives were tested for their free radical scavenging capacity using biochemical assays. The results demonstrated that certain derivatives exhibited potent antioxidant activity comparable to established antioxidants .

Dyes and Fluorescent Materials

The unique optical properties of this compound make it suitable for use in dyes and fluorescent materials. These applications are particularly relevant in biological imaging and visualization techniques.

Case Study : Studies have shown that acridine derivatives can be utilized as fluorescent probes for biomolecules, enhancing the sensitivity of detection methods in biochemical assays .

Mechanism of Action

The primary mechanism of action of 7,9,10-trimethylbenzo[c]acridine involves DNA intercalation. The planar structure of the compound allows it to insert between the base pairs of double-stranded DNA, disrupting the helical structure and interfering with DNA replication and transcription. This intercalation is driven by π-stacking interactions and charge transfer between the aromatic rings of the compound and the base pairs of DNA . Additionally, the compound can inhibit topoisomerase enzymes, further preventing DNA replication and leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

7,9,10-Trimethylbenzo[c]acridine can be compared with other acridine derivatives, such as:

Uniqueness: The presence of three methyl groups at positions 7, 9, and 10 of the benzo[c]acridine core distinguishes this compound from other acridine derivatives. These methyl groups can influence the compound’s electronic properties, reactivity, and interactions with biological molecules, making it a unique candidate for various applications .

Biological Activity

7,9,10-Trimethylbenzo[c]acridine is a compound belonging to the acridine family, which has garnered attention due to its diverse biological activities, particularly in the realms of anticancer and antimicrobial properties. This article reviews the biological activity of this compound based on recent studies, highlighting its mechanisms of action, efficacy in various biological contexts, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a complex polycyclic aromatic structure that contributes to its biological activity. The planar structure allows for effective intercalation with DNA, which is crucial for its anticancer properties. The presence of methyl groups at specific positions enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Intercalation : Similar to other acridine derivatives, this compound can intercalate into DNA strands, disrupting replication and transcription processes. This leads to apoptosis in cancer cells.
  • Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cancer cell proliferation, such as topoisomerases and histone deacetylases (HDACs) .
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress within cells, leading to cellular damage and apoptosis.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes some key findings regarding its anticancer efficacy:

Cell LineIC50 Value (µM)Mechanism of Action
U9370.90DNA intercalation and HDAC inhibition
HeLa1.50Topoisomerase inhibition
MCF-72.00ROS generation

The compound's low IC50 values indicate potent activity against these cancer cell lines.

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promise as an antimicrobial agent. Its mechanism involves disrupting bacterial cell membranes and inhibiting nucleic acid synthesis. Studies have reported effective inhibition against various bacterial strains.

Case Studies

  • In Vivo Efficacy : A study evaluated the in vivo effects of this compound in a mouse model of cancer. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an effective therapeutic agent .
  • Synergistic Effects : Research has explored the synergistic effects of combining this compound with other chemotherapeutic agents. Findings suggest enhanced efficacy when used in combination therapies, potentially allowing for lower dosages and reduced side effects .

Safety and Toxicity

While the compound shows high efficacy against cancer cells, it is essential to evaluate its safety profile. Preliminary toxicity studies indicate that it possesses a favorable safety margin at therapeutic doses; however, further research is needed to fully understand its long-term effects and potential side effects on healthy tissues.

Properties

CAS No.

58430-01-6

Molecular Formula

C20H17N

Molecular Weight

271.4 g/mol

IUPAC Name

7,9,10-trimethylbenzo[c]acridine

InChI

InChI=1S/C20H17N/c1-12-10-18-14(3)16-9-8-15-6-4-5-7-17(15)20(16)21-19(18)11-13(12)2/h4-11H,1-3H3

InChI Key

OSZVMYSKVYPBPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N=C3C(=C2C)C=CC4=CC=CC=C43

Origin of Product

United States

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